molecular formula C13H14N2O3 B12297206 3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde

3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde

Cat. No.: B12297206
M. Wt: 246.26 g/mol
InChI Key: MTHBNUPVILBLGD-UHFFFAOYSA-N
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Description

3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde is an organic compound that features a pyrazole ring, an ethoxy linker, and a methoxy-substituted benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Attachment of the ethoxy linker: The pyrazole ring is then reacted with an appropriate ethoxy-containing reagent, such as ethyl bromoacetate, under basic conditions to form the ethoxy-substituted pyrazole.

    Introduction of the methoxybenzaldehyde group: The final step involves the reaction of the ethoxy-substituted pyrazole with 4-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzoic acid.

    Reduction: 3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(1H-pyrazol-1-yl)ethoxy)aniline: Similar structure but with an aniline group instead of a methoxybenzaldehyde group.

    3-(2-(1H-pyrazol-1-yl)ethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a methoxybenzaldehyde group.

    3-(2-(1H-pyrazol-1-yl)ethoxy)-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-(2-(1H-pyrazol-1-yl)ethoxy)-4-methoxybenzaldehyde is unique due to the presence of both the pyrazole ring and the methoxybenzaldehyde group, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

4-methoxy-3-(2-pyrazol-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C13H14N2O3/c1-17-12-4-3-11(10-16)9-13(12)18-8-7-15-6-2-5-14-15/h2-6,9-10H,7-8H2,1H3

InChI Key

MTHBNUPVILBLGD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2C=CC=N2

Origin of Product

United States

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